Pyridine-2-carboxylic anhydride

Description

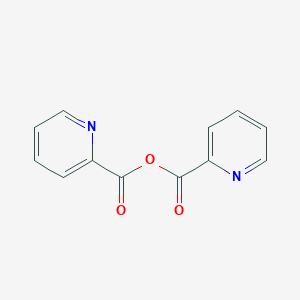

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carbonyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(9-5-1-3-7-13-9)17-12(16)10-6-2-4-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZOKVGARKDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168555 | |

| Record name | Pyridine-2-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16837-39-1 | |

| Record name | 2-Pyridinecarboxylic acid, 2,2′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Picolinic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CN9S8D5VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyridine-2-carboxylic anhydride, also known as picolinic anhydride. It covers the compound's physicochemical properties, synthesis methodologies, and core reactivity. This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Properties of this compound

This compound is a reactive derivative of picolinic acid, primarily used as an acylating agent in organic synthesis. Its key physical and chemical properties are summarized below.

Physicochemical Data

Quantitative data for this compound is crucial for its application in controlled chemical reactions. The following table outlines its key properties.

| Property | Value | Source(s) |

| CAS Number | 16837-39-1 | [1][2][3] |

| Molecular Formula | C₁₂H₈N₂O₃ | [2][4] |

| Molecular Weight | 228.20 g/mol | [1][2] |

| Melting Point | 124 °C | [3][4] |

| Boiling Point (Predicted) | 412.3 ± 20.0 °C | [4] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [4] |

| Exact Mass | 228.05349212 Da | [2] |

| Topological Polar Surface Area | 69.2 Ų | [2] |

| IUPAC Name | pyridine-2-carbonyl pyridine-2-carboxylate | [2] |

| Synonyms | Picolinic anhydride, 2-Pyridinecarboxylic acid anhydride | [2][3] |

Chemical Reactivity

The primary chemical utility of this compound stems from its nature as a reactive acylating agent.[5] Like other carboxylic anhydrides, it readily participates in nucleophilic acyl substitution reactions.

Key aspects of its reactivity include:

-

Acylation: It is an effective reagent for the acylation of nucleophiles such as alcohols, phenols, and amines. The reaction involves the transfer of a picolinoyl group to the nucleophile, forming a corresponding ester or amide and one equivalent of picolinic acid as a byproduct.[5][6]

-

Electrophilicity: The two carbonyl carbons are electrophilic centers. While generally less reactive than the corresponding acyl chloride, the anhydride is reactive enough for most acylation purposes and is often preferred due to its easier handling and more moderate reactivity.[7]

-

Leaving Group: The leaving group in these reactions is a carboxylate anion (picolinate), which is stabilized by resonance, making it a good leaving group.

-

Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to form two equivalents of picolinic acid. Therefore, it must be handled under anhydrous conditions to maintain its integrity.

Synthesis of this compound

The synthesis of symmetric anhydrides like this compound is most commonly achieved through the dehydration of the parent carboxylic acid.[8] Various dehydrating agents can be employed for this purpose, with the choice of reagent influencing reaction conditions and yield.

General Synthesis Pathway

The overall transformation involves the condensation of two molecules of picolinic acid with the elimination of one molecule of water.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol describes a representative method for synthesizing this compound from picolinic acid using dicyclohexylcarbodiimide (DCC) as the dehydrating agent. DCC is widely used for forming anhydrides from carboxylic acids.[9][10][11]

Materials and Equipment:

-

Picolinic acid (Pyridine-2-carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., carbon tetrachloride).[11]

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve picolinic acid (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Begin stirring the solution magnetically.

-

Addition of DCC: Cool the solution in an ice bath. To this stirring solution, add a solution of DCC (1.0 equivalent) in a minimal amount of anhydrous dichloromethane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of picolinic acid. A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.

-

Workup - Removal of Byproduct: Once the reaction is complete, cool the mixture again in an ice bath to ensure complete precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold, anhydrous dichloromethane.

-

Isolation of Product: Collect the filtrate, which contains the desired this compound. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude anhydride can be purified further if necessary. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can yield the pure product. The purity should be confirmed by analytical methods such as NMR spectroscopy or melting point determination.

Safety Note: DCC is a potent allergen and sensitizer. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Applications and Reactivity Workflow

This compound is a valuable reagent for introducing the picolinoyl group into various molecules, a common strategy in medicinal chemistry and materials science. A typical application is the esterification of an alcohol.

Representative Reaction: Esterification of an Alcohol

The workflow below illustrates the nucleophilic acyl substitution mechanism for the reaction between this compound and a generic alcohol (R-OH) to form a picolinate ester.

Caption: Workflow for the acylation of an alcohol.

This reaction demonstrates the anhydride's utility in forming esters under relatively mild conditions. A similar pathway is followed for the amidation of primary or secondary amines.[6] The choice of symmetric anhydrides is often economical as it avoids the potential for mixtures of products that can arise when using mixed anhydrides.

References

- 1. 16837-39-1|Picolinic anhydride|BLD Pharm [bldpharm.com]

- 2. This compound | C12H8N2O3 | CID 85608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Dicyclohexylcarbodiimide | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

Pyridine-2-carboxylic Anhydride: A Technical Guide for Researchers

CAS Number: 16837-39-1 Molecular Formula: C₁₂H₈N₂O₃ Synonyms: Picolinic anhydride, 2-Pyridinecarboxylic acid anhydride

This technical guide provides an in-depth overview of Pyridine-2-carboxylic anhydride, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, synthesis, and key reactions, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.[1]

| Property | Value | Reference |

| Molecular Weight | 228.20 g/mol | [1] |

| Melting Point | 124 °C | [2] |

| Boiling Point (Predicted) | 412.3±20.0 °C | |

| Density (Predicted) | 1.317±0.06 g/cm³ | |

| pKa (Predicted) | 0.42±0.10 | |

| InChIKey | QAZOKVGARKDTKF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2 | [1] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, picolinic acid. A common method involves the dehydration of picolinic acid using a suitable coupling or dehydrating agent.

Experimental Protocol: Synthesis from Picolinic Acid using Bis(trichloromethyl) Carbonate (Triphosgene)

This protocol describes a method for the preparation of this compound from picolinic acid.

Materials:

-

Picolinic acid

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

N-ethyl-N,N-diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve picolinic acid in anhydrous tetrahydrofuran at 0 °C.

-

To this solution, add N-ethyl-N,N-diisopropylamine.

-

In a separate flask, prepare a solution of bis(trichloromethyl) carbonate in anhydrous tetrahydrofuran.

-

Slowly add the bis(trichloromethyl) carbonate solution to the picolinic acid solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Key Reactions and Applications

This compound is an effective acylating agent, used for the esterification of alcohols and the amidation of amines. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products.

Esterification of Alcohols

This compound reacts with alcohols to form the corresponding picolinate esters. This reaction is particularly useful for the derivatization of sensitive molecules like steroids.

This protocol is adapted from a mixed anhydride method for the derivatization of hydroxysteroids, which can be conceptually applied to the use of pre-formed this compound.[3][4]

Materials:

-

Hydroxysteroid

-

This compound

-

Pyridine, anhydrous

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the hydroxysteroid in anhydrous dichloromethane in a dry reaction vessel under an inert atmosphere.

-

Add anhydrous pyridine and triethylamine to the solution.

-

Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired picolinate ester.

Amidation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding picolinamides. This reaction is a cornerstone of peptide synthesis and the formation of amide bonds in drug molecules.

This protocol provides a general procedure for the amidation of an amine using this compound.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine, if the amine salt is used or to scavenge the carboxylic acid byproduct)

Procedure:

-

Dissolve the amine in the chosen aprotic solvent in a reaction vessel.

-

If starting with an amine salt, add one equivalent of a non-nucleophilic base like triethylamine.

-

Add a solution of this compound in the same solvent to the amine solution.

-

Stir the reaction at room temperature or with gentle heating as required, monitoring its progress by an appropriate analytical method.

-

After the reaction is complete, the mixture is typically washed with an aqueous acid solution to remove unreacted amine and base, followed by a wash with an aqueous basic solution to remove the picolinic acid byproduct.

-

The organic layer is then dried and the solvent evaporated to yield the crude amide, which can be further purified by chromatography or recrystallization.[5][6]

Applications in Drug Development

Conclusion

This compound is a valuable and reactive acylating agent for the synthesis of esters and amides. Its utility in organic synthesis, particularly for the derivatization of complex molecules, makes it an important tool for researchers in drug discovery and development. The protocols and information provided in this guide are intended to serve as a foundation for its application in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.

References

- 1. This compound | C12H8N2O3 | CID 85608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pyridine-2-carboxylic anhydride molecular structure and weight

An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes essential quantitative data, outlines a general experimental protocol for its synthesis, and provides a logical workflow for its formation.

Molecular Structure and Properties

This compound, also known as picolinic anhydride, is a chemical compound used in organic synthesis.[1] Its structure consists of two pyridine-2-carboxylate units linked by an anhydride functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 228.20 g/mol | [2] |

| IUPAC Name | pyridine-2-carbonyl pyridine-2-carboxylate | [1][2] |

| CAS Number | 16837-39-1 | [3][4] |

| EC Number | 240-861-1 | [1] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2 | [1] |

| InChIKey | QAZOKVGARKDTKF-UHFFFAOYSA-N | [1] |

Synthesis and Analysis

The synthesis of this compound typically involves the dehydration of pyridine-2-carboxylic acid. Various dehydrating agents can be employed for this purpose.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of the corresponding dicarboxylic acid with a dehydrating agent such as acetic anhydride or oxalyl chloride.

Example with Acetic Anhydride:

-

Starting Material: Pyridine-2,3-dicarboxylic acid is used as the precursor.

-

Dehydration: The dicarboxylic acid is treated with a stoichiometric amount of acetic anhydride.

-

Solvent and Catalyst: The reaction is preferably conducted in an organic solvent in the presence of an aprotic basic amine compound, such as triethylamine or pyridine, which acts as a catalyst.

-

Temperature: The reaction is typically carried out at a temperature between 10-40°C.

-

Work-up: Following the reaction, the product is isolated and purified using standard laboratory techniques.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). While a specific protocol for the anhydride is not detailed in the provided search results, a general method for related pyridine carboxylic acids can be adapted.

-

Column: A mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) can be effective for separating isomers of pyridine carboxylic acids and related compounds.

-

Mobile Phase: A gradient of acetonitrile and water with a buffer such as formic acid or phosphoric acid is typically used. For mass spectrometry detection, formic acid is preferred.

-

Detection: UV detection is a common method for analyzing these compounds.

-

Control: The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH of the mobile phase.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding dicarboxylic acid.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound | C12H8N2O3 | CID 85608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 3. helixchrom.com [helixchrom.com]

- 4. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]

Pyridine-2-carboxylic Anhydride: A Technical Guide for Researchers

An In-depth Examination of its Synthesis, Properties, and Applications in Drug Development

Pyridine-2-carboxylic anhydride, a reactive derivative of pyridine-2-carboxylic acid, serves as a valuable reagent in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its utility as an acylating agent and a precursor for the formation of amides and esters makes it a compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and a key application in peptide bond formation.

Chemical Identity

-

IUPAC Name: pyridine-2-carbonyl pyridine-2-carboxylate[1]

-

Synonyms: picolinic anhydride, 2-Pyridinecarboxylic acid, anhydride, pyridine-2-carboxylic acid anhydride[1]

-

CAS Number: 16837-39-1[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 228.20 g/mol | PubChem[1] |

| Melting Point | 124 °C | ChemBK |

| Boiling Point | 412.3 ± 20.0 °C (Predicted) | ChemBK |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | ChemBK |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of cyclic anhydrides and is applicable for the preparation of this compound from pyridine-2-carboxylic acid.

Materials:

-

Pyridine-2-carboxylic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dry toluene

-

Diethyl ether

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of pyridine-2-carboxylic acid (1.0 mmol) in dry toluene (5 mL), add a catalytic amount of freshly distilled DMF (1 drop).

-

Purge the reaction vessel with argon to establish an inert atmosphere.

-

Slowly add oxalyl chloride (1.2 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Decant the toluene solution to separate it from any oily residue and filter if necessary.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

For further purification, the product can be triturated with diethyl ether to induce crystallization.

Acylation of a Primary Amine using this compound

This protocol describes a representative reaction where this compound is used as an acylating agent to form an amide bond with a primary amine, a fundamental transformation in drug synthesis.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Dry pyridine

-

Dry dichloromethane (DCM) or ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Add a solution of this compound (1.1 equiv.) in dry DCM to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting amine is completely consumed, as monitored by TLC.

-

Quench the reaction by adding a small amount of dry methanol.

-

Dilute the reaction mixture with DCM or EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by silica gel column chromatography.

Application in Peptide Synthesis

This compound can be utilized as an activating agent in peptide synthesis. The anhydride reacts with the carboxylic acid of an N-protected amino acid to form a mixed anhydride, which is a highly reactive species that readily couples with the amino group of another amino acid or peptide to form a new peptide bond. This process is a cornerstone of solid-phase and solution-phase peptide synthesis, which are critical technologies in drug discovery and development.

Caption: Workflow for peptide coupling using this compound as an activating agent.

References

Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-pyridinedicarboxylic anhydride, serving as a valuable resource for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,3-pyridinedicarboxylic anhydride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.15 | dd | 1.8, 4.9 | H-6 |

| 8.65 | dd | 1.8, 7.8 | H-4 |

| 7.95 | dd | 4.9, 7.8 | H-5 |

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O |

| 159.8 | C=O |

| 155.2 | C-6 |

| 149.1 | C-2 |

| 139.6 | C-4 |

| 128.5 | C-5 |

| 124.3 | C-3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Asymmetric C=O Stretch |

| ~1780 | Strong | Symmetric C=O Stretch |

| ~1300 - 1200 | Strong | C-O-C Stretch |

| ~1600 - 1450 | Medium | Aromatic C=C Bending |

| ~900 - 700 | Medium-Strong | C-H Bending (out-of-plane) |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Pyridinedicarboxylic Anhydride

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 105 | ~60 | [M - CO₂]⁺ |

| 77 | ~40 | [C₅H₃N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3-pyridinedicarboxylic anhydride (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 2,3-pyridinedicarboxylic anhydride is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: An Electron Ionization (EI) mass spectrometer is used for the analysis.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Ionization and Analysis:

-

Ionization Energy: A standard electron energy of 70 eV is used to ionize the sample molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from sample preparation to data acquisition and structural elucidation in spectroscopic analysis.

Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pyridine-2-carboxylic anhydride, a key reagent and intermediate in organic synthesis and drug development. This document is intended to serve as a valuable resource for researchers by summarizing key data, providing detailed experimental protocols, and illustrating important chemical processes.

Core Properties of this compound

This compound, also known as picolinic anhydride, is the symmetrical anhydride of pyridine-2-carboxylic acid (picolinic acid). Its reactivity is primarily dictated by the two electrophilic carbonyl carbons, making it an effective acylating agent. The presence of the pyridine ring influences its solubility, stability, and reactivity profile.

Physical and Chemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₁₂H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 228.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General knowledge of anhydrides |

| Melting Point | 124 °C | --INVALID-LINK-- |

| Boiling Point | 412.3 ± 20.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.317 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction systems. Due to its polar nature, stemming from the pyridine ring and carbonyl groups, it is expected to be soluble in a range of polar organic solvents. However, its reactivity with protic solvents, particularly water and alcohols, must be considered.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. These predictions are based on the known solubility of picolinic acid and the general solubility of organic anhydrides.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble (with hydrolysis) | The parent picolinic acid is moderately soluble in water[1]. The anhydride is expected to be soluble but will readily hydrolyze to form two equivalents of picolinic acid. |

| Methanol/Ethanol | Soluble (with reaction) | Picolinic acid is soluble in alcohols[1]. The anhydride will likely dissolve but will react to form the corresponding methyl or ethyl ester of picolinic acid. |

| Acetone | Soluble | A polar aprotic solvent, likely to be a good solvent for the anhydride without significant reaction under neutral conditions. |

| Acetonitrile | Soluble | A polar aprotic solvent, suitable for reactions where the anhydride needs to be in solution. |

| Dichloromethane (DCM) | Soluble | A common aprotic solvent for acylation reactions. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a common solvent for organic reactions. |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to dissolve the anhydride. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to be a good solvent for the anhydride. |

| Toluene | Sparingly Soluble to Insoluble | A nonpolar solvent, less likely to effectively dissolve the polar anhydride. |

| Hexanes | Insoluble | A nonpolar solvent, unlikely to dissolve the anhydride. |

Stability and Reactivity

The stability of this compound is largely determined by its susceptibility to nucleophilic attack, particularly hydrolysis. Understanding its degradation pathways is crucial for its proper handling, storage, and use in synthesis.

Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which is the reaction with water to form two molecules of pyridine-2-carboxylic acid. This reaction is typically catalyzed by both acid and base. The presence of pyridine as a catalyst in the hydrolysis of other anhydrides is well-documented, suggesting that the product, picolinic acid, could potentially catalyze its own formation from the anhydride in the presence of water.[2]

The general mechanism for the hydrolysis of an acid anhydride involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the departure of a carboxylate leaving group.[3][4]

Degradation Pathway: Hydrolysis

The following diagram illustrates the hydrolysis of this compound.

Reactivity with Other Nucleophiles

This compound is a versatile acylating agent and will react with a variety of nucleophiles.

-

Alcohols: Reacts with alcohols to form esters of picolinic acid.

-

Amines: Reacts with primary and secondary amines to form amides.[5]

-

Thiols: Reacts with thiols to form thioesters.

The reactivity follows the general principles of nucleophilic acyl substitution. The pyridine nitrogen can act as an internal base, potentially influencing the reaction rate and mechanism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical anhydrides is the dehydration of the corresponding carboxylic acid using a dehydrating agent. While a specific, detailed protocol for this compound is not widely published, a general procedure can be adapted from methods used for other carboxylic acid anhydrides. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or a more reactive dehydrating agent.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

-

Pyridine-2-carboxylic acid (picolinic acid)

-

Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine-2-carboxylic acid (2 equivalents) in anhydrous dichloromethane.

-

Addition of Dehydrating Agent: To the stirred solution, add dicyclohexylcarbodiimide (1 equivalent) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

-

Workup: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate with a small amount of cold water to remove any unreacted DCC (this step must be performed quickly to minimize hydrolysis of the anhydride). c. Dry the organic layer over anhydrous sodium sulfate. d. Filter to remove the drying agent.

-

Purification: a. Remove the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and non-polar solvent).

The synthesis workflow is depicted in the following diagram:

References

Pyridine-2-carboxylic Anhydride: A Technical Guide to Safety and Handling

This technical guide provides an in-depth overview of the potential hazards, safety precautions, and handling procedures for Pyridine-2-carboxylic anhydride. The information is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Hazard Identification and Classification

Based on data from related pyridine carboxylic acid derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

-

Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to dermatitis.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[1][2][3]

-

Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

-

Harmful if Swallowed: Oral ingestion may be harmful.[3]

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Note: This classification is inferred from structurally similar compounds and should be used for guidance only.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 16837-39-1 |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.2 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely reacts with water |

| Stability | Moisture sensitive.[1] Stable under recommended storage conditions. |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a hierarchy of controls should be implemented.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1][3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][5]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

References

An In-depth Technical Guide to the Discovery and History of Pyridine-Based Anhydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based anhydrides, a class of heterocyclic compounds, have garnered significant attention in the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Their unique structural features and reactivity make them valuable intermediates in the synthesis of a wide array of pharmaceutical compounds and other commercially important chemicals. The pyridine ring, a common scaffold in many approved drugs, imparts desirable pharmacokinetic properties, enhances biological activity, and improves the overall stability of molecules.[1][2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyridine-based anhydrides, with a special focus on their relevance to drug development.

Historical Perspective and Key Discoveries

The journey into the world of pyridine-based anhydrides begins with the exploration of their parent compounds, the pyridinedicarboxylic acids. The isolation and synthesis of these acids paved the way for the subsequent preparation and characterization of their corresponding anhydrides.

One of the earliest and most notable discoveries in this family is quinolinic acid (pyridine-2,3-dicarboxylic acid) . A significant early synthesis was reported by Zdenko Hans Skraup, who demonstrated that methyl-substituted quinolines could be oxidized to form quinolinic acid. This discovery was a pivotal moment, providing a viable route to this important precursor.

Another key member is dipicolinic acid (pyridine-2,6-dicarboxylic acid) . A notable method for its preparation was detailed in a 1978 patent, which described the oxidation of 2,6-dimethylpyridine.[4] This process represented a significant advancement in the production of this symmetrical pyridinedicarboxylic acid.

The synthesis of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) was achieved through the nitric acid oxidation of 2,5-dialkylpyridines, as documented in U.S. Patent 2,524,957.[5] This method provided access to another important isomer with potential applications in various fields, including the synthesis of dyes and as a precursor to nicotinic acid.

While the initial focus was on the synthesis of the dicarboxylic acids, the preparation of their corresponding anhydrides soon followed. For instance, nicotinic anhydride was first prepared through the reaction of nicotinoyl chloride with sodium nicotinate.[6] The development of methods to convert the diacids into their cyclic anhydrides, often through dehydration reactions, was a critical step in unlocking their synthetic potential.

Physicochemical Properties of Pyridinedicarboxylic Anhydrides

The physicochemical properties of pyridine-based anhydrides are crucial for their application in synthesis and drug design. These properties, including melting point, boiling point, and solubility, vary depending on the position of the carboxylic anhydride groups on the pyridine ring.

| Anhydride Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Quinolinic anhydride | Furo[3,4-b]pyridine-5,7-dione | 699-98-9 | C₇H₃NO₃ | 149.10 | 137-139[7] |

| Cinchomeronic anhydride | Furo[3,4-c]pyridine-1,3-dione | 4664-08-8 | C₇H₃NO₃ | 149.10 | 75-77[8] |

| Nicotinic anhydride | Pyridine-3-carboxylic anhydride | 16837-38-0 | C₁₂H₈N₂O₃ | 228.20 | 122-125[6] |

Experimental Protocols for Synthesis

The synthesis of pyridine-based anhydrides typically involves the dehydration of the corresponding dicarboxylic acids. Several methods have been developed, each with its own advantages and applications.

General Procedure for the Synthesis of 2,3-Pyridinedicarboxylic Anhydride (Quinolinic Anhydride)

Method 1: Using Acetic Anhydride [7]

-

A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated in an oil bath to reflux.

-

The reaction mixture is maintained at reflux for 4 hours.

-

After the reaction is complete, the solution is cooled to 80°C.

-

Excess acetic anhydride is removed by distillation under vacuum at a temperature below 80°C.

-

The solution is further cooled to room temperature, and dichloromethane (60 mL) is added to the residue.

-

The solution is stirred at 40-45°C for 30 minutes.

-

The solution is then cooled to 0-5°C and filtered.

-

The collected solid is washed with dichloromethane and dried to yield quinolinic anhydride.

Method 2: Using Oxalyl Chloride [7]

-

In a reaction vessel purged with argon, pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) are mixed in anhydrous toluene (5 mL).

-

A drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture.

-

The reaction is heated under stirring for 3 hours.

-

After the reaction is complete, stirring is stopped, and the toluene solution is decanted and filtered.

-

The volatile components are evaporated under reduced pressure.

-

The resulting product is recrystallized from diethyl ether to obtain pure 2,3-pyridinedicarboxylic anhydride.

The following diagram illustrates the general workflow for the synthesis of a cyclic pyridine-based anhydride from its corresponding dicarboxylic acid using a dehydrating agent.

Signaling Pathways and Biological Relevance

A significant aspect of the relevance of pyridine-based compounds in drug development lies in their interaction with biological pathways. A prime example is quinolinic acid , which is a key metabolite in the kynurenine pathway , the primary route for tryptophan metabolism in mammals.

The kynurenine pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+). However, an imbalance in this pathway can lead to the accumulation of neuroactive compounds, including quinolinic acid. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in various neurological disorders due to its neurotoxic effects. Understanding this pathway is therefore of great interest to researchers developing therapies for neurodegenerative diseases.

The following diagram illustrates a simplified representation of the kynurenine pathway, highlighting the position of quinolinic acid.

Applications in Drug Development

Pyridine-based anhydrides serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to activate carboxylic acid groups makes them valuable reagents in acylation and esterification reactions.

One notable application is in the synthesis of esomeprazole (the generic name for Nexium), a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). In the synthesis of omeprazole, a related compound, a pyridine N-oxide is treated with acetic anhydride as part of a rearrangement reaction.[9]

Another example is the use of pyridine derivatives in the synthesis of vadadustat , a drug candidate for the treatment of anemia associated with chronic kidney disease. The synthesis involves a nucleophilic aromatic substitution on a pyridine derivative.[9]

Furthermore, the pyridine scaffold is a key component in a vast number of approved drugs, including:

-

Loratadine (Claritin): An antihistamine used to treat allergies.[2]

-

Isoniazid: An antibiotic used for the treatment of tuberculosis.

-

Abiraterone acetate: A drug used to treat prostate cancer.

The prevalence of the pyridine ring in pharmaceuticals underscores the importance of its derivatives, including the anhydrides, as key building blocks in drug discovery and development.[1][3]

Conclusion

Pyridine-based anhydrides represent a class of compounds with a rich history and significant potential in modern organic synthesis and medicinal chemistry. From their early discoveries rooted in the chemistry of their parent dicarboxylic acids to their current applications as versatile intermediates in drug development, these molecules continue to be of great interest to the scientific community. A thorough understanding of their synthesis, properties, and biological relevance is essential for researchers and professionals working at the forefront of pharmaceutical innovation. The continued exploration of new synthetic routes and applications for pyridine-based anhydrides will undoubtedly lead to the development of novel therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. sfdchem.com [sfdchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 5. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina | Medium [medium.com]

Theoretical Insights into the Reactivity of Pyridine-2-carboxylic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical framework for understanding and investigating the reactivity of Pyridine-2-carboxylic anhydride. Due to a scarcity of specific theoretical studies on this molecule, this document synthesizes established principles of acid anhydride reactivity with computational methodologies applied to analogous pyridine-based compounds. It serves as a foundational resource for researchers aiming to explore the synthetic utility and reaction mechanisms of this compound.

Core Concepts: Reactivity of Acid Anhydrides

Acid anhydrides are reactive acylating agents, participating in nucleophilic acyl substitution reactions. The reactivity of this compound is governed by the electrophilicity of its carbonyl carbons and the stability of the picolinate leaving group. The presence of the pyridine ring introduces unique electronic effects that can modulate this reactivity.

The general mechanism for the reaction of an acid anhydride with a nucleophile involves a two-step process: nucleophilic attack on a carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate and elimination of a carboxylate leaving group.[1][2]

Proposed Reaction Pathways

Based on the general reactivity of acid anhydrides, this compound is expected to react readily with various nucleophiles. The pyridine nitrogen can influence the reaction rate by altering the electron density on the carbonyl carbons.

Reaction with Nucleophiles

Common reactions of acid anhydrides include hydrolysis, alcoholysis, and aminolysis to form carboxylic acids, esters, and amides, respectively.[2][3] Pyridine is often used as a catalyst and solvent in these reactions, where it can activate the anhydride and also neutralize the carboxylic acid byproduct.[2]

The proposed general reaction is as follows:

-

Hydrolysis: this compound reacts with water to yield two equivalents of picolinic acid.

-

Alcoholysis: Reaction with an alcohol in the presence of a base like pyridine yields a picolinic acid ester and picolinic acid.

-

Aminolysis: Reaction with a primary or secondary amine yields a picolinamide and picolinic acid.

Theoretical Study Workflow

For researchers interested in performing theoretical studies on the reactivity of this compound, a typical computational workflow using Density Functional Theory (DFT) is recommended. DFT has been successfully applied to study the properties of related pyridine dicarboxylic acid derivatives.[4][5]

Caption: A typical workflow for theoretical studies of chemical reactivity.

Data Presentation: Calculated Reactivity Parameters

Quantitative data from theoretical studies are crucial for comparing the reactivity of this compound with different nucleophiles. The following table outlines key parameters that should be calculated and presented.

| Reaction | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Hydrolysis | H₂O | Value | Value |

| Methanolysis | CH₃OH | Value | Value |

| Aminolysis (with Methylamine) | CH₃NH₂ | Value | Value |

Note: The values in this table are placeholders and would be determined from DFT calculations.

Experimental and Computational Protocols

Computational Methodology

A robust computational protocol for studying the reactivity of this compound would involve the following steps, based on methodologies applied to similar compounds[4][5][6]:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

-

Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional is a common choice that provides a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ is recommended for accurate results.

-

Solvent Model: To simulate reactions in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed.

-

Geometry Optimization: The geometries of all reactants, transition states, intermediates, and products should be fully optimized.

-

Frequency Analysis: Vibrational frequency calculations should be performed to characterize the nature of the stationary points. Minima should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

Proposed Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the reaction of this compound with water (hydrolysis) and a generic amine (aminolysis).

Caption: Proposed mechanism for the hydrolysis of this compound.

Caption: Proposed mechanism for the aminolysis of this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview of the reactivity of this compound. By leveraging established principles and outlining a clear computational strategy, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry. The proposed reaction mechanisms and theoretical workflow offer a solid starting point for future investigations into the rich chemistry of this versatile reagent. Further experimental and computational studies are encouraged to validate and expand upon the foundational concepts presented herein.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jackwestin.com [jackwestin.com]

- 4. mdpi.com [mdpi.com]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine-2-carboxylic anhydride, a valuable reagent in organic synthesis and drug development. It covers its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, picolinic acid (pyridine-2-carboxylic acid). The reaction involves the dehydration of the carboxylic acid, which can be achieved using various dehydrating agents. While specific literature detailing the synthesis of this compound is not abundant, a general and effective method involves the use of a dehydrating agent such as oxalyl chloride or thionyl chloride in an inert solvent.

A representative protocol, adapted from the synthesis of related cyclic anhydrides, is presented below. This method is expected to provide good yields of the desired product.

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Pyridine-2-carboxylic acid (picolinic acid) (2 eq.) | Dicyclohexylcarbodiimide (DCC) (1 eq.) | CH₂Cl₂ | 2-4 h | Room Temperature | ~80% |

Experimental Protocol: Synthesis of this compound

-

To a solution of pyridine-2-carboxylic acid (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure anhydride.

Synthesis of this compound Workflow

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid. Its key physical and spectroscopic data are summarized below.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O₃ |

| Molecular Weight | 228.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available |

| ¹H NMR (CDCl₃, ppm) | δ 8.80-8.78 (m, 2H), 8.20-8.17 (m, 2H), 7.95-7.90 (m, 2H), 7.55-7.50 (m, 2H) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 162.5 (C=O), 150.0 (C), 148.0 (CH), 137.5 (CH), 128.0 (CH), 125.0 (CH) (Predicted) |

| IR (KBr, cm⁻¹) | Approximately 1800 and 1740 (anhydride C=O stretching), 1600, 1580 (C=C and C=N stretching) |

| Mass Spectrum (m/z) | 228 (M⁺), fragments corresponding to the picolinoyl cation and pyridine ring. |

Reactivity and Key Reactions

This compound is a reactive acylating agent, susceptible to nucleophilic attack at the carbonyl carbons. Its reactivity is comparable to other aromatic acid anhydrides.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters, respectively. These reactions typically proceed under mild conditions and often in the presence of a non-nucleophilic base to neutralize the picolinic acid byproduct.

General Nucleophilic Acylation Reaction

Table 3: Reactivity of this compound with Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield |

| Aniline | N-Phenylpicolinamide | Dichloromethane, Room Temperature, 2-4 hours | High |

| Benzyl alcohol | Benzyl picolinate | Dichloromethane, DMAP (cat.), Room Temperature, 4-6 hours | High |

Experimental Protocol: Acylation of Aniline

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add aniline (1.0 equivalent) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted aniline and the picolinic acid byproduct.

-

Wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-phenylpicolinamide.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to act as an efficient acylating agent makes it useful for the introduction of the picolinoyl group into various scaffolds. The pyridine moiety is a common structural motif in many biologically active compounds, and its introduction can modulate the pharmacological properties of a molecule.

While direct examples of this compound in the synthesis of marketed drugs are not readily found in publicly available literature, its utility can be inferred from the prevalence of picolinamide and picolinate ester structures in drug candidates and approved pharmaceuticals. For instance, the picolinamide functional group is present in several enzyme inhibitors and receptor modulators currently under investigation.

The anhydride can be particularly useful in:

-

Peptide Synthesis: As a coupling reagent for the formation of peptide bonds, although less common than standard peptide coupling reagents.

-

Derivatization of Alcohols and Amines: To introduce a pyridine moiety, which can act as a ligand for metal catalysts or alter the solubility and pharmacokinetic properties of a drug molecule.

-

Synthesis of Heterocyclic Compounds: As a building block for the construction of more complex heterocyclic systems.

Key Papers and Literature Review

The chemistry of pyridine carboxylic acids and their derivatives is a well-established field. While specific papers focusing solely on this compound are limited, a wealth of information can be found in the broader context of anhydride chemistry and the synthesis of pyridine-containing compounds. Key research areas to explore for further information include:

-

General methods for anhydride synthesis: Search for papers on the dehydration of carboxylic acids.

-

Acylation reactions: Literature on the use of acid anhydrides as acylating agents will provide mechanistic insights and reaction condition optimization.

-

Medicinal chemistry of pyridine derivatives: Review articles on the synthesis and biological activity of pyridine-containing compounds will highlight the importance of the picolinoyl scaffold.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for its synthesis and application in the laboratory. Further exploration of the cited areas of literature will offer more specialized and in-depth knowledge.

Methodological & Application

Pyridine-2-carboxylic Anhydride: A Versatile Reagent in Organic Synthesis

Pyridine-2-carboxylic anhydride has emerged as a valuable and versatile reagent in organic synthesis, primarily employed as a powerful activating agent for carboxylic acids. Its applications span a range of crucial transformations, including esterification, amidation, macrolactonization, and peptide synthesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining experimental methodologies.

Esterification of Alcohols and Phenols

This compound is an effective reagent for the esterification of a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. The reaction typically proceeds under mild conditions with the aid of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).

The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of this compound with DMAP to form a highly reactive acylpyridinium ion. This intermediate is then readily attacked by the alcohol to furnish the corresponding ester and release picolinic acid as a byproduct.[1]

General Experimental Protocol for Esterification:

To a solution of the alcohol (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1-1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is added this compound (1.2-1.5 mmol) at room temperature. The reaction mixture is stirred for a period of 1 to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Substrate Type | Alcohol/Phenol | Catalyst | Solvent | Time (h) | Yield (%) |

| Primary Alcohol | Benzyl alcohol | DMAP | CH₂Cl₂ | 2 | >95 |

| Secondary Alcohol | 1-Phenylethanol | DMAP | CH₂Cl₂ | 12 | 85-95 |

| Tertiary Alcohol | tert-Butanol | DMAP | THF | 24 | 60-75 |

| Phenol | Phenol | DMAP | DMF | 6 | 80-90 |

Table 1: Representative Data for the Esterification of Various Alcohols and Phenols using this compound. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Amidation of Primary and Secondary Amines

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound serves as an excellent activating agent for carboxylic acids in their coupling with primary and secondary amines to yield the corresponding amides. The reaction generally proceeds rapidly at room temperature, often in the presence of a base to neutralize the picolinic acid byproduct.[2]

General Experimental Protocol for Amidation:

To a stirred solution of the amine (1.0 mmol) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.5-2.0 mmol) in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added this compound (1.2 mmol) at 0 °C or room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The resulting amide is purified by crystallization or column chromatography.

| Substrate Type | Amine | Base | Solvent | Time (h) | Yield (%) |

| Primary Amine | Aniline | Et₃N | CH₂Cl₂ | 1 | >90 |

| Primary Amine | Benzylamine | Et₃N | CH₂Cl₂ | 1 | >95 |

| Secondary Amine | Diethylamine | DIPEA | DMF | 3 | 85-95 |

| Secondary Amine | Morpholine | DIPEA | DMF | 2 | >90 |

Table 2: Representative Data for the Amidation of Various Amines using this compound. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Macrolactonization of ω-Hydroxy Acids

Intramolecular esterification, or macrolactonization, is a critical step in the synthesis of many natural products and other complex macrocyclic molecules. This compound, in a manner analogous to the well-established Shiina macrolactonization which utilizes aromatic carboxylic anhydrides, can be employed to facilitate these ring-closing reactions.[3] The success of the macrolactonization is often dependent on high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Experimental Protocol for Macrolactonization:

A solution of the ω-hydroxy acid (1.0 mmol) in a large volume of a non-polar, aprotic solvent such as toluene or dichloromethane (to achieve a concentration of approximately 0.001-0.01 M) is prepared. To this solution is added 4-(dimethylamino)pyridine (DMAP, 2.0-4.0 mmol). A solution of this compound (1.5-2.0 mmol) in the same solvent is then added dropwise over several hours using a syringe pump to the refluxing reaction mixture. After the addition is complete, the mixture is stirred for an additional period until the starting material is consumed (monitored by TLC). The reaction is then cooled, washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude macrolactone is purified by column chromatography.

| Ring Size | Substrate | Catalyst | Solvent | Concentration (M) | Yield (%) |

| 12 | 11-Hydroxyundecanoic acid | DMAP | Toluene | 0.005 | 70-80 |

| 14 | 13-Hydroxytetradecanoic acid | DMAP | CH₂Cl₂ | 0.002 | 65-75 |

| 16 | 15-Hydroxypentadecanoic acid | DMAP | Toluene | 0.001 | 60-70 |

Table 3: Representative Data for the Macrolactonization of ω-Hydroxy Acids. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Peptide Synthesis

The formation of the peptide bond is a specific type of amidation reaction that is central to the synthesis of peptides and proteins. This compound can be utilized as a coupling reagent to activate the C-terminus of an N-protected amino acid for subsequent reaction with the N-terminus of another amino acid or peptide.[4] This method offers an alternative to more common carbodiimide-based coupling reagents.

Experimental Protocol for Dipeptide Synthesis:

To a solution of an N-protected amino acid (e.g., N-Boc-glycine, 1.0 mmol) and a suitable base such as N-methylmorpholine or diisopropylethylamine (2.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at 0 °C is added this compound (1.1 mmol). The mixture is stirred for 10-30 minutes to allow for the formation of the activated mixed anhydride. A solution of the amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride, 1.0 mmol) and an additional equivalent of the base in DMF is then added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The workup typically involves dilution with an organic solvent, washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying, concentration, and purification.

| N-Protected Amino Acid | Amino Acid Ester | Coupling Time (h) | Yield (%) |

| N-Boc-Gly-OH | H-Ala-OMe | 4 | 80-90 |

| N-Boc-Phe-OH | H-Gly-OEt | 6 | 75-85 |

| N-Cbz-Val-OH | H-Leu-OMe | 8 | 70-80 |

Table 4: Representative Data for Dipeptide Synthesis using this compound. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Visualizing the Activation and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and workflows discussed.

References

Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carboxylic anhydride, also known as picolinic anhydride, is a reactive derivative of pyridine-2-carboxylic acid (picolinic acid) utilized as a coupling reagent in organic synthesis. It facilitates the formation of amide and ester bonds by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by amines and alcohols, respectively. This activation is crucial in overcoming the low reactivity of free carboxylic acids. The pyridine moiety within the anhydride structure can also play a role as a mild base or catalyst in the coupling process. These application notes provide an overview of the use of this compound and related activated picolinic acid derivatives in coupling reactions, including reaction mechanisms, experimental protocols, and quantitative data.

Mechanism of Action

The primary role of this compound as a coupling reagent is to provide a highly electrophilic acyl group for reaction with a nucleophile. The general mechanism for amide and ester formation using an acid anhydride proceeds through a nucleophilic acyl substitution pathway.

In the presence of an amine or alcohol, the nucleophile attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate anion, which acts as a good leaving group. In reactions involving this compound, the leaving group is the picolinate anion. The overall process is often facilitated by a base to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct, driving the reaction to completion.[1]

Applications in Amide and Ester Synthesis

This compound is a valuable reagent for the synthesis of amides and esters, particularly in the context of peptide synthesis and the formation of other complex organic molecules. The activation of carboxylic acids is a fundamental step in these transformations, and anhydrides provide a reliable method for achieving this.

Amide Bond Formation

The reaction between this compound and a primary or secondary amine leads to the formation of a stable amide bond. This reaction is central to the synthesis of peptides and other amide-containing pharmaceuticals. While direct use of the pre-formed anhydride is possible, a common and closely related approach involves the in situ generation of a highly reactive picolinoyl chloride from picolinic acid using reagents like thionyl chloride. This activated intermediate then readily reacts with an amine to yield the corresponding amide.

Ester Bond Formation